An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride
An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-5-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a particular focus on its role as a PARP inhibitor. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Chemical Properties
Isoquinolin-5-amine hydrochloride is the hydrochloride salt of the parent compound, isoquinolin-5-amine. The addition of hydrochloric acid increases the compound's polarity and aqueous solubility. While experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a foundational understanding.
Physicochemical Data
Table 1: Physicochemical Properties of Isoquinolin-5-amine and Isoquinolin-5-amine Hydrochloride
| Property | Isoquinolin-5-amine | Isoquinolin-5-amine Hydrochloride |
| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ |
| Molecular Weight | 144.17 g/mol [1] | 180.63 g/mol |
| CAS Number | 1125-60-6[1] | 152814-23-8 |
| Appearance | Bright yellow solid | Not Available |
| Melting Point | 128 °C[1][2] | Not Available |
| Boiling Point | Not Available | Not Available |
| Solubility | 1.4 µg/mL in water (at pH 7.4)[1][2] | Soluble in dilute acids[3] |
| pKa (Predicted) | 5.67 ± 0.13 | Not Available |
| pKa of parent isoquinoline | 5.14[3] | Not Available |
Experimental Protocols
Synthesis of Isoquinolin-5-amine Hydrochloride
The synthesis of isoquinolin-5-amine hydrochloride is typically achieved through a two-step process involving the nitration of isoquinoline to form 5-nitroisoquinoline, followed by the reduction of the nitro group to an amine and subsequent salt formation with hydrochloric acid.
Step 1: Synthesis of 5-Nitroisoquinoline
A common method for the synthesis of 5-nitroisoquinoline is not explicitly detailed in the provided search results. However, nitration of isoquinoline is a standard electrophilic aromatic substitution reaction.
Step 2: Reduction of 5-Nitroisoquinoline to Isoquinolin-5-amine
A typical procedure for the reduction of 5-nitroisoquinoline to isoquinolin-5-amine involves the use of a reducing agent such as titanium(III) chloride.
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Reaction: A solution of 5-nitroisoquinoline (e.g., 102 mg, 0.6 mmol) in a 1:1 mixture of acetic acid and water is treated with an aqueous solution of titanium(III) chloride (e.g., 2.7 mL, 7 molar equivalents) added all at once.
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Stirring: The reaction mixture is stirred for approximately 7 minutes at room temperature.
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Work-up: The mixture is then made basic by the addition of a 15% aqueous sodium hydroxide solution.
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Extraction: The product is extracted with a 19:1 mixture of dichloromethane and methanol. The organic extract is washed with water, dried, and the solvent is evaporated to yield the crude product.[4]
Step 3: Formation of Isoquinolin-5-amine Hydrochloride
The crude isoquinolin-5-amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., 32% in water) to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and purified by recrystallization.
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Caption: Synthetic route to Isoquinolin-5-amine hydrochloride.
Purification
Purification of isoquinolin-5-amine hydrochloride can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol. The choice of solvent will depend on the solubility of the compound and the impurities present.
Analytical Methods
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of the free base, isoquinolin-5-amine, has been reported.[5] For the hydrochloride salt, the proton signals, particularly those on the heterocyclic ring and the amino group, are expected to show downfield shifts due to the electron-withdrawing effect of the protonated nitrogen.
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¹³C NMR: The ¹³C NMR spectrum of isoquinolin-5-amine has also been documented.[6][7] Similar to the ¹H NMR, the carbon signals of the hydrochloride salt are anticipated to be shifted downfield compared to the free base.
2.3.2. High-Performance Liquid Chromatography (HPLC)
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution system with a mixture of acetonitrile, water, and an ion-pairing agent (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or an acidic modifier (e.g., formic acid) is often employed.[8]
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound is suitable.
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Caption: General workflow for HPLC analysis.
Biological Activity and Signaling Pathways
Derivatives of isoquinolin-5-amine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[10] PARP-1 is a key enzyme involved in the DNA damage response, playing a crucial role in the repair of single-strand breaks (SSBs).
Mechanism of Action: PARP-1 Inhibition
PARP-1 detects DNA single-strand breaks and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[2][11][12] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process through the base excision repair (BER) pathway.[11][12]
Inhibitors like isoquinolin-5-amine derivatives compete with the natural substrate of PARP-1, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of the enzyme. This competitive inhibition prevents the synthesis of PAR chains, thereby trapping PARP-1 on the DNA at the site of the single-strand break.[2]
In normal cells, the stalled replication forks resulting from unrepaired SSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these lesions cannot be effectively repaired, leading to the accumulation of double-strand breaks and ultimately cell death. This concept is known as synthetic lethality and is a key strategy in cancer therapy.[13]
Signaling Pathway of PARP-1 in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair pathway and the mechanism of its inhibition.
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Caption: PARP-1 signaling in DNA repair and its inhibition.
Safety and Handling
Isoquinolin-5-amine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin. It causes skin and serious eye irritation. Wear protective gloves, protective clothing, and eye/face protection when handling this chemical. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, call a poison center or doctor.
Conclusion
Isoquinolin-5-amine hydrochloride is a valuable compound for researchers in the field of drug discovery, particularly in the development of PARP inhibitors for cancer therapy. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical methods, along with an in-depth look at its mechanism of action. Further research is warranted to fully elucidate the experimental properties of the hydrochloride salt and to explore the full therapeutic potential of this and related compounds.
References
- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]
- 6. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]
- 7. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]
- 8. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
